molecular formula C17H18FN3O2S B2935313 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 954661-56-4

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2935313
CAS No.: 954661-56-4
M. Wt: 347.41
InChI Key: KMPSFVVTEBSKIO-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidin core substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a methyl-linked urea moiety bearing a thiophen-2-yl substituent. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-14-5-3-12(4-6-14)10-21-11-13(8-16(21)22)9-19-17(23)20-15-2-1-7-24-15/h1-7,13H,8-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSFVVTEBSKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a pyrrolidinone ring, a urea functional group, and aromatic substituents, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN3O2C_{20}H_{22}FN_3O_2 with a molecular weight of approximately 355.4 g/mol. The presence of the 4-fluorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC20H22FN3O2
Molecular Weight355.4 g/mol
Functional GroupsUrea, Pyrrolidinone
LipophilicityHigh

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, which could lead to therapeutic effects in conditions such as insomnia and depression. The mechanism likely involves binding to active sites on enzymes, altering their catalytic activity, and subsequently affecting downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can exhibit cytostatic effects against various cancer cell lines. For instance, similar urea derivatives have demonstrated GI50 values indicating significant growth inhibition in human cancer cell lines (e.g., HCT-116) .
  • Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Binding : The structural characteristics suggest potential interactions with neurotransmitter receptors, which could lead to applications in psychiatric conditions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar urea derivatives to understand their biological profiles better:

Study Overview

A study conducted on various urea derivatives assessed their anticancer properties against the NCI-60 human cancer cell lines. The results indicated that certain derivatives displayed promising cytotoxicity levels significantly higher than standard chemotherapeutics like doxorubicin and cisplatin .

Table of Cytostatic Activity

The following table summarizes the GI50 values for selected urea derivatives against specific cancer cell lines:

CompoundHCT-116 (μM)A549 (μM)MCF7 (μM)
Urea Derivative 11b0.440.600.75
Urea Derivative 11c0.230.350.50
Urea Derivative 11f0.350.450.65

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares the target compound with four analogs from diverse chemical classes:

Compound Name Core Structure Substituent on Core Urea Substituent Molecular Weight (g/mol) Molecular Formula CAS Number
Target: 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea 5-oxopyrrolidin 1-(4-Fluorobenzyl) Thiophen-2-yl ~350* C17H21FN3O2S* Not available
[]: 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea 5-oxopyrrolidin 1-(4-Ethoxyphenyl) Thiophen-2-ylmethyl 373.5 C19H23N3O3S 954696-44-7
[]: 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea 2-oxooxazolidin 3-(4-Fluorophenyl) Thiophen-2-ylmethyl 349.4 C16H15FN3O3S† 954687-83-3
[]: 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea Thiazole 2-(2-Fluorophenyl), 4-methyl Thiophen-2-ylmethyl 361.5 C17H16FN3OS2 1421465-12-4
[]: 1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea 1,2,4-triazol 4-cyclopropyl, 3-(pyridin-3-yl) Thiophen-2-ylmethyl 384.5 C18H20N6O2S 1798524-33-0

*Calculated based on structural analysis.
†Inferred from molecular weight.

Key Observations

Core Structure: The target’s 5-oxopyrrolidin core (shared with ) offers conformational flexibility compared to the rigid oxazolidinone () or aromatic thiazole () scaffolds. This flexibility may influence binding kinetics in biological targets . The triazol core in introduces nitrogen-rich heteroaromaticity, often associated with antimicrobial or antiviral activity .

Substituent Effects: The 4-fluorobenzyl group in the target compound contrasts with the 4-ethoxyphenyl group in . Fluorine’s electronegativity enhances membrane permeability, whereas ethoxy groups may increase metabolic susceptibility .

In contrast, the methylene spacer in analogs allows greater conformational variability .

Research Implications

  • Pharmacokinetics : The target’s lower molecular weight (~350 vs. 373.5–384.5 in analogs) suggests improved compliance with drug-likeness criteria (e.g., Lipinski’s Rule of Five) .
  • Target Selectivity : The absence of a methylene spacer in the urea moiety may reduce off-target interactions compared to –11, though experimental validation is required.
  • Synthetic Feasibility: The pyrrolidinone core (target and ) is synthetically accessible via cyclization reactions, whereas oxazolidinones () often require stereoselective methods .

Q & A

Q. What in silico tools predict toxicity and off-target effects early in development?

  • Methodology :
  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, CYP inhibition, and Ames mutagenicity.
  • Pathway analysis : Map targets via KEGG or Reactome to identify unintended signaling modulation .

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